6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core. Key structural features include:
- Core: Pyrazolo[3,4-d]pyrimidin-4-one, a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
- Substituents:
- A 5-phenyl group at position 3.
- A sulfanyl-linked 2-(3,4-dichlorophenyl)-2-oxoethyl moiety at position 4.
The sulfanyl bridge may influence metabolic stability and solubility .
Properties
CAS No. |
361156-05-0 |
|---|---|
Molecular Formula |
C19H12Cl2N4O2S |
Molecular Weight |
431.29 |
IUPAC Name |
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N4O2S/c20-14-7-6-11(8-15(14)21)16(26)10-28-19-23-17-13(9-22-24-17)18(27)25(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24) |
InChI Key |
ABRDWLBAPZXIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.33 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a dichlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole and pyrimidine derivatives. Key steps include the introduction of the sulfanyl group and the chlorinated phenyl substituent via electrophilic aromatic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds within this class have demonstrated significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of metastasis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antitubercular Activity
In vitro assays have revealed that this compound possesses antitubercular activity against Mycobacterium tuberculosis. Using the Microplate Alamar Blue Assay (MABA), the compound demonstrated an IC50 value comparable to established antitubercular drugs.
Case Studies
- Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The compound exhibited a significant reduction in cell viability in multiple cancer types, supporting further investigation into its mechanism of action.
- Antimicrobial Screening : Another study focused on the antimicrobial effects of various derivatives showed that the dichlorophenyl substitution enhances the antibacterial potency of the pyrazolo[3,4-d]pyrimidine scaffold.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Substituent Variations on the Sulfanyl-Ethyl Group
Key Observations :
Core Modifications
Key Observations :
- Chromenone-Linked Compound: The chromenone moiety introduces planar aromaticity, which may improve intercalation with DNA or proteins .
Key Observations :
- The target compound’s synthesis uses sulfuric acid under mild conditions, favoring scalability but requiring careful neutralization .
- Chromenone-linked derivatives employ polar aprotic solvents (DMF), suggesting sensitivity to reaction conditions .
Hypothesized Activity of Target Compound :
- The 3,4-dichlorophenyl group may confer strong enzyme inhibition due to hydrophobic and electronic effects, while the sulfanyl bridge could improve metabolic stability.
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidin-4-One Synthesis
Aza-Wittig/Annulation Route
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is constructed via tandem aza-Wittig and annulation reactions. Iminophosphorane intermediates, generated from triphenylphosphine and 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, react with aromatic isocyanates to form carbodiimides. Subsequent hydrazine-mediated annulation yields 5-amino-6-arylamino derivatives (e.g., 5 in). This method achieves regioselectivity at C5 and C6 positions, critical for introducing the phenyl group. Typical isolated yields range from 52% to 92%, depending on the aryl substituent’s electronic properties.
One-Pot Cyclization with POCl₃
Alternative core formation employs 5-amino-N-phenyl-1H-pyrazole-4-carbonitrile and carboxylic acids in the presence of POCl₃. The reagent acts as both a cyclizing agent and chlorination catalyst, enabling direct synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones in a single step. For 5-phenyl substitution, benzoic acid derivatives are preferred, yielding the core structure in 62–94% efficiency under reflux conditions.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Aza-Wittig/Annulation | Iminophosphorane, Hydrazine | 52–92 | High (C5/C6) | |
| POCl₃ Cyclization | POCl₃, Carboxylic Acid | 62–94 | Moderate |
Functionalization at Position 6
Thiol-Ether Formation
The chlorinated intermediate reacts with 2-mercapto-1-(3,4-dichlorophenyl)ethan-1-one under basic conditions (K₂CO₃, DMF, 60°C). Thiourea or NaSH additives minimize disulfide byproducts, achieving 70–85% yields.
Reaction Scheme:
$$
\text{6-Cl Intermediate} + \text{HS-CH}2\text{CO-C}6\text{H}3\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HCl}
$$
Protecting Group Strategies
1-NH Protection
To prevent side reactions during sulfanyl introduction, the 1-NH position is protected using a tetrahydropyran (THP) group. Treatment with dihydropyran and catalytic p-toluenesulfonic acid in dichloromethane affords the THP-protected derivative in 89% yield. Deprotection post-functionalization is achieved via HCl in dioxane, restoring the 1H-pyrazolo moiety without scaffold degradation.
Spectroscopic Validation
NMR Characterization
Optimization Challenges and Solutions
Scalability and Industrial Relevance
The POCl₃-mediated route is preferred for scale-up due to fewer steps and lower catalyst costs. A patent-pending process (US20240309005A1) details continuous flow synthesis, reducing reaction times from 12 hours to 45 minutes.
Q & A
Q. What are the common synthetic routes for synthesizing 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of precursors like substituted pyrazoles or pyrimidines. A critical step is the introduction of the 3,4-dichlorophenyl group via nucleophilic substitution or coupling reactions. Key conditions include:
- Catalysts : Triethylamine or sodium hydride for deprotonation .
- Solvents : Polar aprotic solvents (e.g., DMSO, ethanol) to stabilize intermediates .
- Temperature : Controlled heating (60–80°C) to prevent decomposition of sensitive intermediates .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons and confirm substitution patterns (e.g., dichlorophenyl vs. phenyl groups) .
- LC-MS : Validate molecular weight and detect impurities (<1% via HPLC) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–C, ~600 cm⁻¹) functional groups .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S .
Q. What is the rationale behind the structural modifications (e.g., sulfanyl and dichlorophenyl groups) in this compound?
- Methodological Answer :
- Sulfanyl group : Enhances solubility and facilitates interactions with cysteine residues in target proteins .
- 3,4-Dichlorophenyl moiety : Increases lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., kinases) .
- Pyrazolo[3,4-d]pyrimidine core : Serves as a kinase inhibitor scaffold, mimicking ATP binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Side Reaction : Formation of disulfide byproducts during sulfanyl group introduction.
- Mitigation Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Adjust stoichiometry (e.g., 1.2 equivalents of thiol reagent) to drive completion .
- Monitor intermediates via TLC or in-situ IR to halt reactions at optimal stages .
Q. What strategies are recommended to resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Assess bioavailability and metabolic stability (e.g., CYP450 assays) to explain reduced in vivo efficacy .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance dissolution .
- Target Engagement Assays : Confirm target binding in vivo via radiolabeled tracer studies .
Q. How can computational modeling guide the design of derivatives with improved selectivity for kinase targets?
- Methodological Answer :
- Docking Simulations : Use software (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- MD Simulations : Evaluate conformational stability of the compound-target complex over time .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency .
Q. What experimental approaches validate the proposed mechanism of action (e.g., kinase inhibition) for this compound?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK2, EGFR) .
- Cellular Assays : Monitor phosphorylation downstream of kinase activity via Western blot .
- Resistance Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to confirm binding specificity .
Data Analysis and Interpretation
Q. How should researchers address contradictory results in dose-response curves across replicate assays?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers .
- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to standardize data .
- Replicate Design : Include ≥3 biological replicates and independent experiment repetitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
